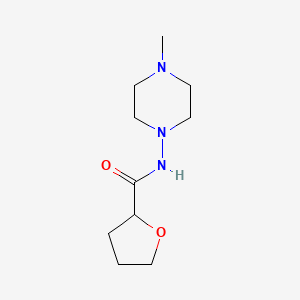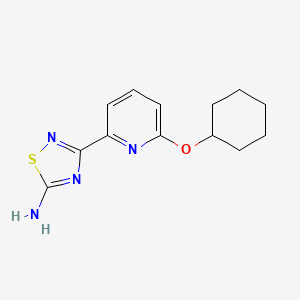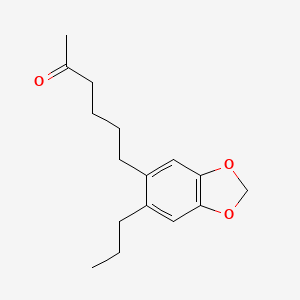![molecular formula C9H10N4O2 B15344748 2-amino-8-(2-hydroxyethyl)pyrido[2,3-d]pyrimidin-7(8H)-one CAS No. 1184920-95-3](/img/structure/B15344748.png)
2-amino-8-(2-hydroxyethyl)pyrido[2,3-d]pyrimidin-7(8H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-amino-8-(2-hydroxyethyl)pyrido[2,3-d]pyrimidin-7(8H)-one is a heterocyclic compound that has garnered significant interest due to its potential biological activities. This compound belongs to the pyrido[2,3-d]pyrimidine family, which is known for its diverse pharmacological properties, including anticancer, antiviral, and anti-inflammatory effects .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-8-(2-hydroxyethyl)pyrido[2,3-d]pyrimidin-7(8H)-one typically involves the condensation of pyrimidine-5-carbaldehydes with suitable amines. One common method is the Knoevenagel condensation, followed by cyclization . For instance, the reaction of 4,6-dichloropyrimidine-5-carbaldehyde with cyanomethyltriphenylphosphonium chloride yields (2E)-3-(4,6-dichloropyrimidin-5-yl)acrylonitrile, which can be further processed to obtain the desired pyrido[2,3-d]pyrimidine derivative .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
2-amino-8-(2-hydroxyethyl)pyrido[2,3-d]pyrimidin-7(8H)-one undergoes various chemical reactions, including:
Reduction: Reduction reactions can modify the functional groups, although specific conditions for this compound are less documented.
Common Reagents and Conditions
Substitution: Reagents such as cyanomethyltriphenylphosphonium chloride and 4,6-dichloropyrimidine-5-carbaldehyde are commonly used.
Major Products
The major products formed from these reactions include various substituted pyrido[2,3-d]pyrimidine derivatives, which exhibit enhanced biological activities .
科学研究应用
2-amino-8-(2-hydroxyethyl)pyrido[2,3-d]pyrimidin-7(8H)-one has several scientific research applications:
作用机制
The compound exerts its effects primarily by inhibiting the activity of tyrosine kinases, which are enzymes that catalyze the transfer of phosphate groups from ATP to tyrosine residues in proteins . This inhibition disrupts various signaling pathways involved in cell proliferation, survival, and differentiation, making it a promising candidate for anticancer therapies .
相似化合物的比较
Similar Compounds
2-amino-substituted pyrido[2,3-d]pyrimidin-7-ones: These compounds also act as inhibitors of tyrosine kinases and have similar biological activities.
4,7-diamino-substituted pyrido[2,3-d]pyrimidines: Known for their inhibitory effects on cyclin-dependent kinases and adenosine receptors.
Uniqueness
2-amino-8-(2-hydroxyethyl)pyrido[2,3-d]pyrimidin-7(8H)-one is unique due to its specific substitution pattern, which enhances its ability to inhibit a broader range of tyrosine kinases compared to other similar compounds .
属性
CAS 编号 |
1184920-95-3 |
|---|---|
分子式 |
C9H10N4O2 |
分子量 |
206.20 g/mol |
IUPAC 名称 |
2-amino-8-(2-hydroxyethyl)pyrido[2,3-d]pyrimidin-7-one |
InChI |
InChI=1S/C9H10N4O2/c10-9-11-5-6-1-2-7(15)13(3-4-14)8(6)12-9/h1-2,5,14H,3-4H2,(H2,10,11,12) |
InChI 键 |
YZQWTSZUYGWGQX-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=O)N(C2=NC(=NC=C21)N)CCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Adenosine,2'-deoxy-,5'-ester with thiodiphosphoric acid([(ho)2p(o)]2s)(9ci)](/img/structure/B15344680.png)



![Acetamide, N-[2-[(2-cyano-4-nitrophenyl)azo]-5-[[2-(2,5-dioxo-1-pyrrolidinyl)ethyl]ethylamino]phenyl]-](/img/structure/B15344714.png)








